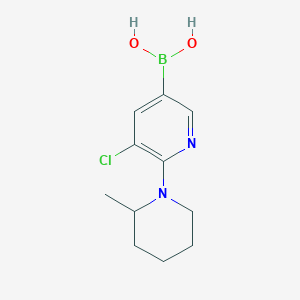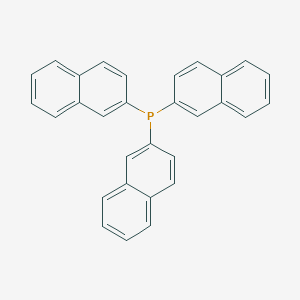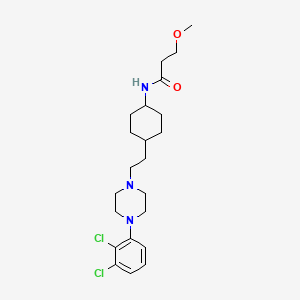
Dopamine D3 Receptor Agonist 13a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine D3 Receptor Agonist 13a is a compound that selectively targets the dopamine D3 receptor. It acts as a partial agonist at dopamine D2 receptors and as an antagonist at dopamine D3 receptors. This compound has shown potential in reducing cocaine self-administration in animal models .
Preparation Methods
The synthesis of Dopamine D3 Receptor Agonist 13a involves a bitopic molecular approach, combining a primary pharmacophore with a secondary pharmacophore to achieve high affinity and selectivity for the D3 receptor . The preparation method for in vivo studies includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Dopamine D3 Receptor Agonist 13a undergoes various chemical reactions, including:
Reduction: It can be reduced by alcohol dehydrogenase.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include aldehyde dehydrogenase, alcohol dehydrogenase, and various oxidizing and reducing agents. The major products formed from these reactions are DOPAC and DOPET .
Scientific Research Applications
Dopamine D3 Receptor Agonist 13a has several scientific research applications:
Mechanism of Action
Dopamine D3 Receptor Agonist 13a exerts its effects by selectively targeting the dopamine D3 receptor. It acts as a partial agonist at dopamine D2 receptors and as an antagonist at dopamine D3 receptors . The compound binds to the D3 receptor, modulating dopaminergic signaling pathways involved in reward, motivation, and cognitive functions .
Comparison with Similar Compounds
Dopamine D3 Receptor Agonist 13a is unique in its high selectivity for the D3 receptor over other dopamine receptors such as D1, D2, and D4 . Similar compounds include:
Bromocriptine: A D2/D3 receptor agonist used in the treatment of Parkinson’s disease.
Cariprazine: A partial agonist at D2 and D3 receptors, used as an antipsychotic drug.
R-VK4-116 and R-VK4-40:
This compound stands out due to its specific targeting of the D3 receptor, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H33Cl2N3O2 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28) |
InChI Key |
NOSXOCMQQISHPL-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)

![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
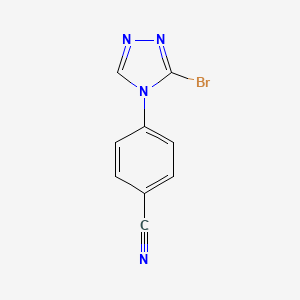
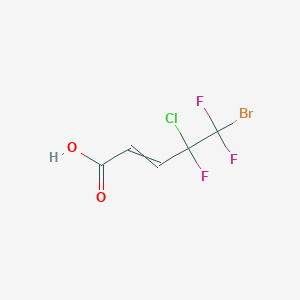

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
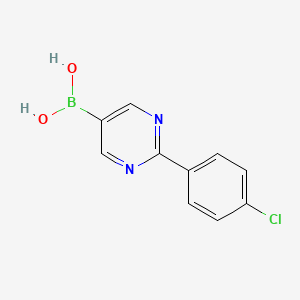
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
